molecular formula C5H2BrI2NO B157470 2-Bromo-4,6-diiodopyridin-3-ol CAS No. 129611-33-2

2-Bromo-4,6-diiodopyridin-3-ol

Cat. No.: B157470
CAS No.: 129611-33-2
M. Wt: 425.79 g/mol
InChI Key: NMUVKBWSRKKBFO-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diiodopyridin-3-ol is a chemical compound with the molecular formula C5H2BrI2NO and a molecular weight of 425.79 g/mol It is a halogenated pyridine derivative, characterized by the presence of bromine and iodine atoms at the 2, 4, and 6 positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-diiodopyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination and iodination of pyridin-3-ol. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For instance, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine monochloride in chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-diiodopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Azido, thiocyanato, and organometallic derivatives.

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohol derivatives.

    Coupling Products: Biaryl and alkyne derivatives.

Scientific Research Applications

2-Bromo-4,6-diiodopyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-diiodopyridin-3-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their biological activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dichloropyridin-3-ol
  • 2-Bromo-4,6-difluoropyridin-3-ol
  • 2-Bromo-4,6-diiodopyridin-3-amine

Uniqueness

2-Bromo-4,6-diiodopyridin-3-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical and physical properties. Compared to its chlorinated and fluorinated analogues, the iodinated compound exhibits higher molecular weight and increased reactivity. This makes it particularly useful in applications requiring strong halogen interactions and enhanced biological activity .

Properties

IUPAC Name

2-bromo-4,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUVKBWSRKKBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1I)Br)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562006
Record name 2-Bromo-4,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129611-33-2
Record name 2-Bromo-4,6-diiodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129611-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diiodo-3-pyridinol
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